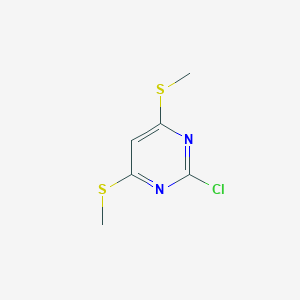
2-Chloro-4,6-bis(methylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,6-bis(methylsulfanyl)pyrimidine is a chemical compound with the molecular formula C6H7ClN2S2 and a molecular weight of 206.71. It is a pyrimidine derivative, a class of compounds that includes many biologically active molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine or its analogs often involves nucleophilic aromatic substitution reactions . For instance, a novel curcumin analog was synthesized by a three-step reaction, where the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step, resulting in a total yield of 72% .Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine can be analyzed using various spectroscopic techniques. For example, the characterization of a related compound was performed by 1H and 13C nuclear magnetic resonance (NMR), as well as high-resolution mass spectrometry .Chemical Reactions Analysis
Pyrimidines, including 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine, can undergo various chemical reactions. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with anilines under microwave conditions has been reported . The substituents had a significant impact on the course and efficiency of the reaction .Wissenschaftliche Forschungsanwendungen
Synthesis of Curcumin Analogs
A novel curcumin analog namely 2-chloro-4,6-bis {(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine (compound 7) was synthesized by three-step reaction . The condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step .
Spectroscopic and Computational Evaluation
The characterization of compound 7 was performed by 1H and 13C nuclear magnetic resonance (NMR), as well as high-resolution mass spectrometry . The experimental spectrometric data were compared with the theoretical spectra obtained by the density functional theory (DFT) method .
Solvatochromism Studies
Compound 7 showed a solvatochromism effect presenting higher molar extinction coefficient (log ε = 4.57) and fluorescence quantum yield (ϕ = 0.38) in toluene than in acetonitrile or methanol .
Synthesis of Trifluoromethylpyridines
2-Chloro-5-(trifluoromethyl)pyrimidine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .
Use in Agrochemicals
Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine, are used in the protection of crops from pests .
Use in Pharmaceuticals
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Novel Bis(2-(pyrimidin-2-yl)ethoxy)alkanes
2-Chloropyrimidine was used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes .
Synthesis of Fluorescent Dye
2-Chloropyrimidine was also used in the synthesis of 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl))dianiline fluorescent dye .
Safety And Hazards
While specific safety and hazard information for 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine was not found in the search results, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Zukünftige Richtungen
The future directions for research on 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine could include further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity could be a promising area of research .
Eigenschaften
IUPAC Name |
2-chloro-4,6-bis(methylsulfanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXULVMDOARGAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=N1)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-bis(methylsulfanyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one](/img/structure/B2742120.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2742121.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclobutanecarboxamide](/img/structure/B2742124.png)
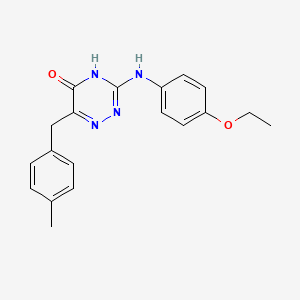
![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)
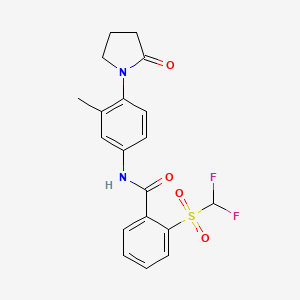
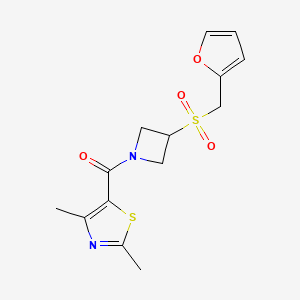
![N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742133.png)
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)
![N-[2-[butyl(methyl)amino]ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2742135.png)
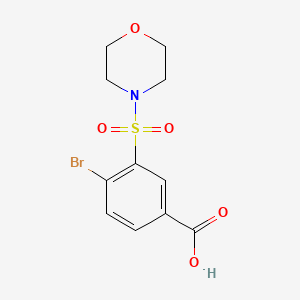
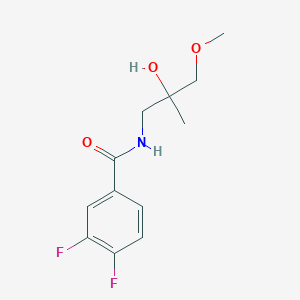
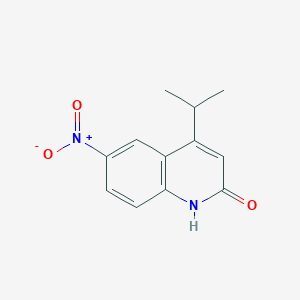
![4,5-Dimethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742141.png)